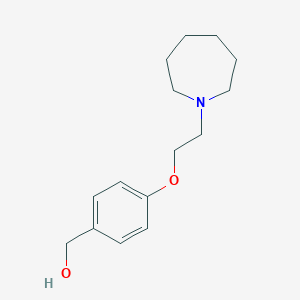

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431223 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223251-16-9 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, with the CAS Number 223251-16-9, is primarily recognized as a process-related impurity of Nebivolol, a third-generation beta-blocker used in the treatment of hypertension. Designated as "Nebivolol Impurity 60," this compound is of significant interest in the pharmaceutical industry for quality control and safety assessment of Nebivolol drug products. Its presence and concentration are critical parameters monitored during the synthesis and formulation of the active pharmaceutical ingredient (API). This technical guide provides a summary of the available information on the basic properties, analysis, and potential biological relevance of this compound.

Core Physicochemical Properties

The experimental data on the fundamental physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available information, including predicted values where experimental data is lacking.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₂ | [Vendor Data] |

| Molecular Weight | 249.35 g/mol | [Vendor Data] |

| Appearance | Yellow to brown liquid or off-white solid | [Vendor Data] |

| Boiling Point | 404.0 ± 30.0 °C (Predicted) | [Public Database] |

| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [Public Database] |

| pKa | 14.52 ± 0.10 (Predicted) | [Public Database] |

| Solubility | Soluble in ethanol, acetone, and dichloromethane | [Public Database] |

| LogP | No experimental data available | N/A |

Synthesis and Analytical Characterization

This compound is typically formed as an impurity during the synthesis of Nebivolol. Its characterization is essential for the quality control of the final drug product. The primary analytical technique for the identification and quantification of this and other Nebivolol impurities is High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

General Protocol for Impurity Profiling of Nebivolol:

A common approach for the analysis of Nebivolol and its impurities involves reversed-phase HPLC. The following is a generalized protocol based on published methods for Nebivolol impurity analysis.

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase:

-

A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with pH adjustment.

-

-

Detection:

-

UV detection at a wavelength suitable for Nebivolol and its impurities (e.g., 282 nm).

-

-

Procedure:

-

Prepare standard solutions of Nebivolol and any available impurity reference standards.

-

Prepare a sample solution of the Nebivolol drug substance or product.

-

Inject the solutions into the HPLC system and record the chromatograms.

-

Identify and quantify impurities based on their retention times and peak areas relative to the reference standards.

-

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or toxicological profile of this compound. As a pharmaceutical impurity, the focus is on limiting its presence in the final drug product to ensure safety and efficacy.

For context, the parent drug, Nebivolol , is a highly selective β1-adrenergic receptor antagonist. It exerts its antihypertensive effects through two primary mechanisms:

-

β1-Adrenergic Blockade: This action leads to a decrease in heart rate and cardiac output.

-

Vasodilation: Nebivolol promotes the release of nitric oxide (NO) from the vascular endothelium, leading to the relaxation of blood vessels and a reduction in peripheral vascular resistance.

It is crucial to note that the pharmacological properties of Nebivolol cannot be directly extrapolated to its impurities, including this compound. The biological effects of this impurity have not been characterized.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical manufacturing process.

Caption: Workflow for Pharmaceutical Impurity Analysis.

Conclusion

This compound is a known impurity in the synthesis of Nebivolol. While its chemical structure is defined, there is a significant lack of publicly available experimental data regarding its specific physicochemical properties and a complete absence of information on its biological activity and mechanism of action. The primary relevance of this compound is in the context of pharmaceutical analytics, where its detection and quantification are important for the quality control of Nebivolol. Further research would be necessary to fully characterize the basic and biological properties of this molecule.

Technical Guide: Physicochemical Characteristics of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a chemical intermediate of significant interest in pharmaceutical synthesis. Its molecular structure, incorporating a phenylmethanol group, an azepane ring, and an ether linkage, makes it a valuable building block for more complex molecules. Notably, it has been identified as an impurity in the synthesis of Nebivolol, a beta-blocker used to treat hypertension.[1] A thorough understanding of its physicochemical properties is therefore essential for process optimization, impurity profiling, and quality control in pharmaceutical manufacturing.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow illustrating its position in a relevant synthetic pathway.

Physicochemical Properties

The physicochemical data for this compound are summarized in the tables below. It is important to note that there is some conflicting information in the public domain regarding its physical state, and many of the available data points are predicted rather than experimentally determined.

Identification

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 223251-16-9 | [2][3] |

| Molecular Formula | C₁₅H₂₃NO₂ | [2][3] |

| Molecular Weight | 249.35 g/mol | [2][3] |

| Synonyms | 4-(2-Azepan-1-ylethoxy)benzyl alcohol | - |

Physical and Chemical Properties

| Parameter | Value | Notes | Source |

| Physical State | Off-white solid / Yellow to brown liquid | Conflicting reports exist. | [2][3] |

| Boiling Point | 331-333 °C / 404.0 ± 30.0 °C | Likely predicted values. | [4] |

| Melting Point | Not available | Experimental data not found. | - |

| Density | 1.060 ± 0.06 g/cm³ | Predicted value. | - |

| pKa | 14.52 ± 0.10 | Predicted value. | - |

| logP (Octanol/Water) | Not available | Experimental data not found. | - |

| Solubility | Soluble in ethanol, acetone, and dichloromethane. | [4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (for solid form)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. This method is based on visually observing the phase transition of a small sample heated in a capillary tube.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (closed at one end).

-

Spatula.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: If the substance is not a fine powder, gently grind a small amount using a mortar and pestle. The sample must be completely dry.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1.5 °C). A broad melting range can indicate the presence of impurities.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This protocol describes a micro-boiling point determination method.

Apparatus:

-

Thiele tube or similar heating bath.

-

High-boiling point mineral oil.

-

Calibrated thermometer.

-

Small test tube (e.g., 75 x 10 mm).

-

Capillary tube (sealed at one end).

Procedure:

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the Thiele tube containing mineral oil.

-

Heating: Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat.

-

Measurement: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.

Determination of logP (Octanol/Water Partition Coefficient)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For pharmaceuticals, this is typically the ratio of concentrations in n-octanol and water. The logarithm of this ratio is logP. The shake-flask method is a standard approach for its determination.

Apparatus:

-

Separatory funnels or glass vials with screw caps.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

UV-Vis spectrophotometer or HPLC system for concentration analysis.

-

pH meter.

-

n-Octanol (pre-saturated with water).

-

Water or buffer solution (pre-saturated with n-octanol).

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio should be adjusted based on the expected logP.

-

Shake the funnel for a sufficient time (e.g., 15-30 minutes) to allow equilibrium to be reached.

-

-

Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary to achieve a clean separation.

-

Concentration Analysis: Carefully withdraw samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] Calculate logP as the base-10 logarithm of P.

-

Reporting: Report the logP value and the temperature at which the measurement was conducted.

Logical and Experimental Workflows

As this compound is a known intermediate and impurity in the synthesis of Nebivolol, a diagram of the synthetic pathway provides valuable context for its occurrence.

Caption: Synthetic workflow illustrating the formation of this compound.

This diagram illustrates a plausible synthetic route where 4-hydroxybenzaldehyde is first alkylated, followed by a nucleophilic substitution with azepane to form an aldehyde intermediate. This intermediate is then reduced to yield this compound, which can subsequently be used in the multi-step synthesis of Nebivolol. This compound may be carried through as an impurity if the reduction step is incomplete or if it is formed as a side product.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. The identification of this compound as an intermediate and potential impurity in the synthesis of Nebivolol underscores the importance of its characterization for pharmaceutical quality control. The provided synthetic workflow visually contextualizes its origin. Further experimental validation of the predicted physicochemical values is recommended to create a more complete and robust profile of this compound.

References

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol solubility profile

An In-Depth Technical Guide to the Solubility Profile of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile intermediate compound with potential applications in the synthesis of more complex, bioactive molecules.[1][2] Its chemical structure, which combines a benzyl alcohol moiety with an azepane ring, suggests a balance of hydrophilicity and lipophilicity that is critical for influencing a compound's solubility and its ability to permeate biological membranes—key determinants of bioavailability.[2] Initial research has suggested that this compound may serve as a scaffold for molecules with potential antimicrobial and anticancer properties.[2] A thorough understanding of its solubility profile is therefore a critical first step in its evaluation for drug development and other research applications.

This technical guide provides a summary of the currently available solubility data for this compound and details comprehensive, standardized experimental protocols for determining its solubility in a variety of relevant solvent systems.

Compound Identification and Physicochemical Properties

A summary of the identification and known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(2-Azepan-1-ylethoxy)benzyl alcohol; {4-[2-(azepan-1-yl)ethoxy]phenyl}methanol | [3][4][5] |

| CAS Number | 223251-16-9 | [3][4][5][6] |

| Molecular Formula | C₁₅H₂₃NO₂ | [6] |

| Molecular Weight | 249.35 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or off-white solid | [1] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Currently, the publicly available quantitative experimental solubility data for this compound is limited.

Table 2: Known Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Water | 25 | 6.2 g/L | Calculated | ChemBlink |

| Ethanol | Room Temperature | Soluble | Qualitative | [1] |

| Acetone | Room Temperature | Soluble | Qualitative | [1] |

| Dichloromethane | Room Temperature | Soluble | Qualitative | [1] |

To facilitate further research, the following sections provide detailed protocols for the experimental determination of this compound's solubility.

Experimental Protocols for Solubility Determination

The following are standard and widely accepted methods for determining the solubility of a research compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[7][8]

Objective: To determine the quantitative solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. Ensure that there is undissolved solid material present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[8]

-

Carefully withdraw a known volume of the clear supernatant.

-

Separate any remaining solid particles by either centrifuging the supernatant or filtering it through a syringe filter (e.g., 0.22 µm PVDF filter).[10]

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Potentiometric Titration for pH-Dependent Aqueous Solubility

For ionizable compounds such as this compound, which contains a basic azepane nitrogen, potentiometric titration is a suitable method to determine its solubility as a function of pH.[11][12]

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

-

This compound

-

Deionized water

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a pH electrode

-

Stir plate and magnetic stir bar

-

Burette

Procedure:

-

Sample Preparation:

-

Prepare a suspension of this compound in deionized water at a concentration that exceeds its expected solubility.

-

-

Titration:

-

Place the suspension in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the suspension with the standardized strong acid solution, adding small, known volumes of the titrant and recording the pH after each addition.

-

Continue the titration until the pH has dropped significantly, ensuring that all of the dissolved and undissolved compound has been protonated.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The resulting titration curve will show inflection points that correspond to the neutralization of the dissolved and undissolved amine. The Henderson-Hasselbalch equation can be applied to the titration data to calculate the intrinsic solubility and the pKa of the compound.

-

Relevance in Drug Discovery and Development

The solubility of a compound is a critical factor in its journey from a laboratory curiosity to a potential therapeutic agent. A favorable solubility profile is essential for achieving adequate oral bioavailability and for the development of parenteral formulations. The experimental determination of the solubility of this compound, as outlined in the protocols above, will provide crucial data for its further evaluation. This information will guide medicinal chemists in designing and synthesizing derivatives with improved physicochemical properties and will inform formulation scientists on the most appropriate strategies for developing this compound into a drug product.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the determination of the solubility profile of a research compound such as this compound.

Caption: General workflow for determining the solubility profile of a research compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 223251-16-9 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. niainnovation.in [niainnovation.in]

- 5. niainnovation.in [niainnovation.in]

- 6. chemuniverse.com [chemuniverse.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. benchchem.com [benchchem.com]

- 10. biorelevant.com [biorelevant.com]

- 11. scite.ai [scite.ai]

- 12. scribd.com [scribd.com]

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol CAS number 223251-16-9

An In-Depth Technical Guide to (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (CAS Number 223251-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 223251-16-9, is a chemical intermediate primarily recognized for its role in the synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis. This document provides a comprehensive overview of the available technical data for this intermediate, including its physicochemical properties and a detailed experimental protocol for its synthesis as described in the patent literature. Due to its status as a synthetic intermediate, there is a lack of publicly available data on its specific biological activities, signaling pathways, and pharmacological profile. This guide, therefore, focuses on the chemical and synthetic aspects of the compound, providing essential information for researchers and professionals involved in the synthesis and characterization of Bazedoxifene and related molecules.

Physicochemical Properties

The quantitative data available for this compound is primarily related to its physical and chemical characteristics. These properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 223251-16-9 |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically >97% (as per commercial suppliers) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Synthesis and Experimental Protocol

This compound is a key intermediate in various patented synthetic routes to Bazedoxifene. The following experimental protocol is a representative synthesis method derived from the scientific and patent literature.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxybenzyl alcohol and 1-(2-chloroethyl)azepane.

Materials:

-

4-hydroxybenzyl alcohol

-

1-(2-chloroethyl)azepane hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 4-hydroxybenzyl alcohol (1.0 equivalent) in N,N-Dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, add potassium carbonate (K₂CO₃, 3.0 equivalents) and a catalytic amount of sodium iodide (NaI, 0.1 equivalents).

-

Alkylation: 1-(2-chloroethyl)azepane hydrochloride (1.2 equivalents) is added to the reaction mixture.

-

Heating: The reaction mixture is heated to 80-90°C and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using Graphviz, illustrates the key steps from starting materials to the final purified product.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature detailing the specific biological activity, mechanism of action, or signaling pathways for this compound. Its primary significance is as a non-pharmacologically active intermediate in the synthesis of Bazedoxifene.

For context, the final product, Bazedoxifene , is a selective estrogen receptor modulator (SERM). It exhibits tissue-selective estrogen receptor agonist and antagonist activity. In bone tissue, it acts as an agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. Conversely, in uterine and breast tissue, it acts as an antagonist, blocking the effects of estrogen. This dual activity is central to its therapeutic use. It is important to reiterate that this pharmacological profile applies to Bazedoxifene and not to the intermediate discussed in this guide.

The following diagram illustrates the general mechanism of action for a SERM like Bazedoxifene, but it should not be interpreted as representing the activity of this compound.

Conclusion

This compound (CAS 223251-16-9) is a well-characterized synthetic intermediate in the production of the selective estrogen receptor modulator, Bazedoxifene. While detailed pharmacological data for this specific intermediate is not available, its synthesis is well-documented in the patent literature. This guide provides the essential physicochemical and synthetic information required by researchers and drug development professionals working with this compound. Future research could potentially explore the biological activity profile of this and other Bazedoxifene-related impurities to ensure a comprehensive understanding of the final drug product.

Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthetic route and experimental protocols for the preparation of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a valuable intermediate in pharmaceutical research and development. The described methodology is based on established chemical transformations, offering a reliable pathway for its synthesis.

Proposed Synthetic Pathway

The synthesis of the target molecule, this compound, can be efficiently achieved via a two-step synthetic sequence. The initial step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of a readily available starting material with an azepane-containing alkyl halide. The subsequent step entails the reduction of a carbonyl group to the desired benzylic alcohol.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde

This procedure details the Williamson ether synthesis to form the key intermediate.

Materials:

-

4-Hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Potassium iodide (KI), catalytic amount

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide in acetone.

-

Add 1-(2-chloroethyl)azepane hydrochloride (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde[3].

Step 2: Synthesis of this compound

This protocol describes the reduction of the intermediate aldehyde to the final product.

Materials:

-

4-(2-(Azepan-1-yl)ethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as the final product[4][5]. Further purification, if necessary, can be performed by column chromatography.

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 | Reactant |

| 1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 | C₈H₁₇Cl₂N | 198.13 | Reactant |

| 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde | 223251-09-0 | C₁₅H₂₁NO₂ | 247.33 | Intermediate |

| This compound | 223251-16-9 | C₁₅H₂₃NO₂ | 249.35 | Product |

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical research. Two primary synthetic strategies are detailed: the Williamson ether synthesis pathway and a route involving the reduction of a benzaldehyde intermediate. This document includes detailed experimental protocols, tabulated data for starting materials and intermediates, and visualizations of the synthetic workflows and a relevant biological signaling pathway. The information presented is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules. Its structure incorporates a substituted benzyl alcohol moiety linked to an azepane ring via an ether linkage. The presence of the azepane group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide outlines two robust and accessible synthetic approaches to this compound, providing detailed methodologies and comparative data to aid in the selection of the most suitable route for a given research objective.

Synthetic Routes and Starting Materials

Two principal synthetic pathways for the preparation of this compound are presented. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Williamson Ether Synthesis

This classic and reliable method involves the formation of the ether linkage by reacting 4-hydroxybenzyl alcohol with a suitable alkylating agent, 1-(2-chloroethyl)azepane, under basic conditions.

Route 2: Reduction of a Benzaldehyde Intermediate

An alternative approach involves the initial synthesis of the ether-linked benzaldehyde, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde, followed by the selective reduction of the aldehyde functionality to the corresponding benzyl alcohol.

Starting Materials

A summary of the key starting materials required for both synthetic routes is provided in Table 1.

| Table 1: Key Starting Materials | ||||

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-Hydroxybenzyl Alcohol |  | C₇H₈O₂ | 124.14 | Phenolic starting material for Route 1 |

| 4-Hydroxybenzaldehyde |  | C₇H₆O₂ | 122.12 | Phenolic starting material for the precursor in Route 2 |

| 1-(2-Chloroethyl)azepane |  | C₈H₁₆ClN | 161.67 | Alkylating agent for etherification |

| Azepane (Hexamethyleneimine) |  | C₆H₁₃N | 99.18 | Precursor for 1-(2-chloroethyl)azepane |

| 2-Chloroethanol |  | C₂H₅ClO | 80.51 | Reagent for the synthesis of 1-(2-chloroethyl)azepane |

| Thionyl Chloride |  | SOCl₂ | 118.97 | Chlorinating agent for the synthesis of 1-(2-chloroethyl)azepane |

| Sodium Borohydride |  | NaBH₄ | 37.83 | Reducing agent for Route 2 |

Experimental Protocols

Synthesis of the Key Intermediate: 1-(2-Chloroethyl)azepane

This intermediate is crucial for introducing the azepanyl-ethoxy side chain.

Protocol 3.1.1: From Azepane and 2-Chloroethanol followed by Chlorination

-

Step 1: Synthesis of 2-(Azepan-1-yl)ethanol

-

To a solution of azepane (1.0 eq) in a suitable solvent such as toluene, add 2-chloroethanol (1.1 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-(azepan-1-yl)ethanol, which can be purified by distillation.

-

-

Step 2: Chlorination with Thionyl Chloride

-

To a solution of 2-(azepan-1-yl)ethanol (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in water and basified with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford 1-(2-chloroethyl)azepane.

-

Route 1: Williamson Ether Synthesis of this compound

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Protocol 3.2.1:

-

To a stirred suspension of a strong base such as sodium hydride (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a solution of 4-hydroxybenzyl alcohol (1.0 eq) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of 1-(2-chloroethyl)azepane (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

| Table 2: Typical Reaction Parameters for Williamson Ether Synthesis | |

| Parameter | Value/Condition |

| Stoichiometry (4-HBA : 1-CEAz : Base) | 1 : 1.1 : 1.2 |

| Solvent | Dimethylformamide (DMF) or Acetone |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |

| Temperature | 60-80 °C |

| Reaction Time | 4-12 hours |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 60-80% |

Route 2: Reduction of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde

Caption: Workflow for the synthesis via reduction of the benzaldehyde intermediate.

Protocol 3.3.1: Synthesis of 4-(2-(azepan-1-yl)ethoxy)benzaldehyde

-

Follow the Williamson ether synthesis protocol (3.2.1), substituting 4-hydroxybenzyl alcohol with 4-hydroxybenzaldehyde.

-

The reaction progress is monitored by TLC for the disappearance of the starting aldehyde.

-

After work-up and purification, 4-(2-(azepan-1-yl)ethoxy)benzaldehyde is obtained.

Protocol 3.3.2: Reduction to this compound

-

Dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel affords pure this compound.

| Table 3: Typical Reaction Parameters for Reduction | |

| Parameter | Value/Condition |

| Stoichiometry (Aldehyde : NaBH₄) | 1 : 1.5 |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 85-95% |

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques. Expected spectroscopic data is summarized in Table 4.

| Table 4: Spectroscopic Data for this compound | |

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.8-7.3 ppm), the benzylic CH₂OH protons (approx. 4.6 ppm), the ethoxy chain protons (approx. 2.8-4.1 ppm), and the azepane ring protons (approx. 1.5-2.7 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon (approx. 65 ppm), the carbons of the ethoxy chain, and the carbons of the azepane ring. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the compound plus a proton. |

| Appearance | Off-white to pale yellow solid or viscous oil. |

Biological Context: Signaling Pathway

The 4-hydroxybenzyl alcohol core of the target molecule is known to possess biological activity. For instance, 4-hydroxybenzyl alcohol has been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[1] This pathway is a key regulator of cellular antioxidant responses.

Caption: Simplified Nrf2 signaling pathway activated by 4-hydroxybenzyl alcohol.

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound. The Williamson ether synthesis offers a direct approach, while the reduction of the corresponding benzaldehyde provides a high-yielding alternative. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The choice of synthetic strategy will be guided by factors such as starting material availability, scalability, and desired purity of the final compound. The biological context provided through the Nrf2 signaling pathway highlights the potential relevance of the core structure in therapeutic applications.

References

An In-depth Technical Guide to the Structural Analogs of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a unique chemical entity characterized by a central phenylmethanol core, an ether linkage, and a terminal azepane ring. While direct research on this specific molecule is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. The azepane ring, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to impart favorable physicochemical and pharmacological properties.[1][2] Derivatives of azepane have shown a broad spectrum of therapeutic activities, including but not limited to, anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant effects.[2][3]

This technical guide will explore the synthesis, potential biological activities, and experimental evaluation of structural analogs of this compound. By examining related compounds, we can infer the potential therapeutic applications and guide future research and development efforts for this class of molecules. The information presented herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through a variety of established synthetic routes. A plausible and efficient method involves the Williamson ether synthesis, a robust reaction for forming the key ether linkage.[4][5][6][7] The general synthetic strategy would involve the coupling of a substituted phenol with a halo-alkoxy-azepane derivative, or the reaction of an azepane-alkoxide with a substituted benzyl halide.

A generalized synthetic workflow is depicted below:

Physicochemical and Inferred Biological Properties

| Compound/Analog Class | Molecular Formula | Molecular Weight ( g/mol ) | Biological Target(s) | Activity (IC50/Ki) | Reference |

| This compound | C15H23NO2 | 249.35 | Not Reported | Not Reported | N/A |

| Azepane-based PKB Inhibitors | Varies | Varies | Protein Kinase B (PKB-α) | 4 nM | [8] |

| Azepane-containing PTPN2/PTPN1 Inhibitors | Varies | Varies | PTPN2/PTPN1 | Nanomolar Potency | [9] |

| Bicyclic Azepane Derivatives | C16H23N | 229.36 | Norepinephrine Transporter (NET) | Potent Inhibition | [10] |

| 3-Benzazepine Derivatives | Varies | Varies | P-glycoprotein (Pgp) | MDR Reversal | [11] |

Inferred Signaling Pathways

Based on the activity of structural analogs, compounds based on the this compound scaffold may interact with various signaling pathways, including those regulated by protein kinases and G-protein coupled receptors (GPCRs). For instance, inhibition of Protein Kinase B (PKB/Akt), a key node in cell survival and proliferation pathways, is a validated anti-cancer strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a novel chemical entity with potential therapeutic applications. The early assessment of a compound's biological activity through computational, or in silico, methods is a cornerstone of modern drug discovery. It allows for the rapid and cost-effective prioritization of candidates for further experimental validation. This guide provides a comprehensive technical overview of a hypothetical in silico workflow to predict and characterize the bioactivity of this compound, with a focus on its potential as an antagonist for the Beta-2 Adrenergic Receptor (β2AR), a well-established G-protein coupled receptor (GPCR) target.

The methodologies detailed herein encompass target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of new chemical entities.

Overall In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow. This multi-step process integrates various methodologies to construct a comprehensive profile of its potential therapeutic effects and liabilities, enabling an informed progression to experimental validation.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is frequently used in structure-based drug design to predict the binding mode and affinity of a small molecule ligand within the binding site of a target protein.[1][2]

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

The three-dimensional crystal structure of the human β2AR in complex with an antagonist is obtained from the Protein Data Bank (PDB).

-

All water molecules and non-essential ligands are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

-

The prepared receptor structure is saved in the PDBQT file format, which includes atomic charges and atom types.

-

-

Ligand Preparation:

-

The 2D structure of this compound is converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The prepared ligand structure is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the known antagonist binding site of the β2AR. The dimensions and center of the grid are chosen to allow for sufficient space for the ligand to move and rotate freely.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina is used to perform the simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box.[2]

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most likely binding mode.

-

The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed.

-

Hypothetical Docking Results

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Asp113, Ser204, Asn312 |

| Carazolol (Control Antagonist) | -9.2 | Asp113, Ser207, Tyr316 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[3] These models are used to predict the activity of new compounds based on their structural features.[4]

Experimental Protocol: QSAR Model Development

-

Data Set Collection:

-

A dataset of known β2AR antagonists with their experimentally determined inhibitory concentrations (IC50) is compiled from medicinal chemistry literature and databases like ChEMBL.

-

The IC50 values are converted to their logarithmic scale (pIC50).

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, and electronic) is calculated using software like PaDEL-Descriptor.

-

-

Data Splitting:

-

The dataset is randomly divided into a training set (typically 80%) and a test set (20%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

-

-

Model Building and Validation:

-

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).

-

The model is validated internally using cross-validation (e.g., leave-one-out) and externally using the test set. Key statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE) are evaluated.

-

-

Prediction for New Compound:

-

The validated QSAR model is used to predict the pIC50 of this compound based on its calculated molecular descriptors.

-

Hypothetical QSAR Model and Prediction

| Model Statistical Parameter | Value |

| R² (Training Set) | 0.85 |

| Q² (Cross-Validation) | 0.78 |

| R² (Test Set) | 0.81 |

| Predicted pIC50 for this compound | 7.2 |

ADMET Prediction

In silico ADMET prediction is crucial for the early identification of potential pharmacokinetic and toxicity issues, which are major causes of drug failure in clinical trials.[5][6]

Methodologies for ADMET Prediction

A variety of computational models, often based on machine learning or expert systems, are used to predict ADMET properties.[5][7] These models are trained on large datasets of experimentally determined ADMET data. Online platforms and standalone software such as ADMETlab, pkCSM, and ADMET Predictor can be utilized for these predictions.[7][8]

Hypothetical ADMET Profile

| Property | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | > 90% | Well absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be cleared by the kidneys |

| Toxicity | ||

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Hypothetical Signaling Pathway Modulation

The β2AR is a GPCR that, upon binding to an agonist like epinephrine, activates a signaling cascade involving Gs proteins, adenylyl cyclase, and the production of cyclic AMP (cAMP).[9][10][11] An antagonist, such as the hypothetically classified this compound, would competitively bind to the receptor and block this downstream signaling.

Experimental Validation

The in silico predictions should be validated through in vitro experiments to confirm the bioactivity of this compound.

-

Radioligand Binding Assays: These assays would be used to determine the binding affinity (Ki) of the compound for the β2AR. A radiolabeled known antagonist is competed with varying concentrations of the test compound.

-

cAMP Functional Assays: These cell-based assays measure the ability of the compound to inhibit agonist-induced cAMP production, confirming its antagonist activity.[12] HEK-293 cells expressing the human β2AR are commonly used for this purpose.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the initial assessment of the bioactivity of this compound. Based on our hypothetical case study, the compound shows promise as a potent and selective β2AR antagonist with a favorable ADMET profile. The combination of molecular docking, QSAR modeling, and ADMET prediction provides a robust framework for prioritizing this compound for synthesis and subsequent experimental validation. This integrated computational approach is instrumental in accelerating the drug discovery process by focusing resources on the most promising candidates.

References

- 1. Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR and the rational design of long-acting dual D2-receptor/beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 9. Novel beta2-adrenergic receptor signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. innoprot.com [innoprot.com]

Methodological & Application

Synthesis Protocol for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For distribution to: Researchers, scientists, and drug development professionals.

Application Notes

This document provides a detailed two-step synthesis protocol for (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. This compound holds potential as a valuable intermediate in the development of novel therapeutic agents due to its structural motifs: a substituted benzyl alcohol, an ether linkage, and an azepane ring. The benzyl alcohol moiety offers a site for further functionalization, the ether linkage provides metabolic stability, and the azepane ring is a recognized pharmacophore in various biologically active molecules.

The synthetic strategy involves an initial Williamson ether synthesis to couple 4-hydroxybenzyl alcohol with a bromoethoxy group, followed by nucleophilic substitution with azepane to introduce the seven-membered nitrogen-containing ring. This method is robust and can be adapted for the synthesis of related analogs for structure-activity relationship (SAR) studies. Careful control of reaction conditions is crucial to maximize yields and minimize the formation of byproducts.

Experimental Protocols

Step 1: Synthesis of (4-(2-bromoethoxy)phenyl)methanol

This step involves the Williamson ether synthesis between 4-hydroxybenzyl alcohol and 1,2-dibromoethane in the presence of a base.

Materials:

-

4-Hydroxybenzyl alcohol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the acetone using a rotary evaporator.

-

To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (4-(2-bromoethoxy)phenyl)methanol.

Step 2: Synthesis of this compound

This step involves the N-alkylation of azepane with the previously synthesized (4-(2-bromoethoxy)phenyl)methanol.

Materials:

-

(4-(2-bromoethoxy)phenyl)methanol

-

Azepane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Deionized water

-

Dichloromethane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve (4-(2-bromoethoxy)phenyl)methanol (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) and azepane (1.2 eq) to the solution.

-

Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the final product, this compound.

Data Presentation

| Step | Reactants | Key Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | 4-Hydroxybenzyl alcohol, 1,2-Dibromoethane | K₂CO₃, Acetone | 12 | Reflux (≈56) | 60-70 |

| 2 | (4-(2-bromoethoxy)phenyl)methanol, Azepane | K₂CO₃, Acetonitrile | 12-16 | Reflux (≈82) | 70-80 |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the polar compound (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The following methods are discussed: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds.[1][2][3] While this compound is sometimes described as a yellow liquid[4], it may solidify upon purification or be amenable to crystallization as a salt (e.g., hydrochloride salt). This method is effective at removing small amounts of impurities from a relatively pure compound.

Experimental Protocol

-

Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][5] For the target compound, which is polar, consider solvents such as isopropanol, ethanol, ethyl acetate, or solvent mixtures like ethanol/water or toluene/hexane.[5]

-

Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.[1]

-

Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

| Parameter | Description |

| Purity Achieved | >99% (typical for well-optimized recrystallization) |

| Recovery Yield | 60-90% (dependent on solubility profile) |

| Potential Solvents | Isopropanol, Ethanol, Ethyl Acetate, Ethanol/Water, Toluene/Hexane |

Workflow Diagram

Caption: Recrystallization workflow for the purification of this compound.

Flash Column Chromatography

Flash column chromatography is a rapid and widely used technique for purifying organic compounds.[6] Given the polar and basic nature of this compound, special considerations for the stationary and mobile phases are necessary.

Experimental Protocol

-

Stationary Phase Selection:

-

Normal-Phase: Use silica gel for general purification. Due to the basic azepane moiety, consider using base-deactivated silica gel or adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to prevent peak tailing.[7]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar compound, HILIC can be an effective alternative, using a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar solvent with a small amount of a polar solvent.[8][9]

-

-

Mobile Phase Selection:

-

Normal-Phase: A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol).[6] A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

-

HILIC: A typical mobile phase would be acetonitrile with an aqueous buffer.[9]

-

-

Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[6]

-

Elution and Fraction Collection: Run the column under positive pressure, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) or another analytical technique to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

| Parameter | Normal-Phase Chromatography | HILIC |

| Stationary Phase | Silica Gel (or base-deactivated) | Amine-bonded Silica |

| Mobile Phase | Hexane/Ethyl Acetate/Methanol gradient | Acetonitrile/Aqueous Buffer gradient |

| Basic Modifier | 0.1-1% Triethylamine or Ammonia | Not typically required |

| Purity Achieved | >98% | >99% |

| Recovery Yield | 70-95% | 80-98% |

Workflow Diagram

Caption: Workflow for flash column chromatography purification.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material, which is crucial in drug development.[10][11][12][13] It is particularly useful for separating closely related impurities.

Experimental Protocol

-

Method Development:

-

Develop an analytical HPLC method first to determine the optimal stationary phase and mobile phase for separation.

-

Reversed-Phase HPLC (RP-HPLC): This is a common choice for polar compounds.[9] Use a C18 or a polar-modified C18 column.[14] The mobile phase typically consists of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Normal-Phase HPLC: A silica or cyano-bonded column can be used with a non-polar mobile phase like hexane/isopropanol.

-

-

Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, particle size, and flow rate.

-

Sample Preparation: Dissolve the crude material in the initial mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

-

Purification: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound.

-

Product Isolation: Combine the pure fractions. If a reversed-phase method with a buffer was used, a desalting step (e.g., solid-phase extraction or liquid-liquid extraction after neutralization) may be necessary. Remove the solvent, often by lyophilization for aqueous mobile phases, to obtain the final product.

Data Presentation

| Parameter | Reversed-Phase Prep HPLC | Normal-Phase Prep HPLC |

| Stationary Phase | C18, 5-10 µm particle size | Silica, 5-10 µm particle size |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Hexane/Isopropanol |

| Purity Achieved | >99.5% | >99.5% |

| Recovery Yield | 85-98% | 85-98% |

| Throughput | Milligrams to grams | Milligrams to grams |

Workflow Diagram

References

- 1. Recrystallization [sites.pitt.edu]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. niainnovation.in [niainnovation.in]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Purification [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. waters.com [waters.com]

- 10. gilson.com [gilson.com]

- 11. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]

- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques for the characterization of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocols outlined below describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the identity, purity, and structure of this compound. The provided methodologies are intended to serve as a comprehensive resource for researchers engaged in the synthesis, quality control, and analysis of this and structurally related molecules.

Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 223251-16-9[1][2] |

| Molecular Formula | C15H23NO2[1][2] |

| Molecular Weight | 249.34 g/mol [1][2] |

| Appearance | Off-white to yellow solid/liquid[1][2] |

| Structure | O-CH2-CH2-N(CH2)6 / \ / / / |

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.28 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to CH₂OH) |

| ~6.90 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to OCH₂) |

| ~4.65 | s | 2H | -CH₂OH |

| ~4.10 | t, J ≈ 6.0 Hz | 2H | Ar-O-CH₂- |

| ~2.90 | t, J ≈ 6.0 Hz | 2H | -CH₂-N |

| ~2.75 | t, J ≈ 5.6 Hz | 4H | Azepane-CH₂ (adjacent to N) |

| ~1.65 | m | 8H | Azepane-CH₂ |

2.1.2. Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C (C-O) |

| ~133.0 | Ar-C (C-CH₂OH) |

| ~128.5 | Ar-CH (ortho to CH₂OH) |

| ~114.5 | Ar-CH (ortho to OCH₂) |

| ~66.5 | Ar-O-CH₂- |

| ~65.0 | -CH₂OH |

| ~58.0 | -CH₂-N |

| ~55.0 | Azepane-CH₂ (adjacent to N) |

| ~28.0 | Azepane-CH₂ |

| ~26.0 | Azepane-CH₂ |

2.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer at room temperature.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

2.1.4. Logical Workflow for NMR Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.

2.2.1. HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

2.2.2. Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the sample and acquire the chromatogram for 20 minutes.

-

Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and calculate the purity of the compound based on the peak area percentage.

2.2.3. HPLC Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this molecule.

2.3.1. Predicted Mass Spectral Data (ESI-MS)

| Parameter | Predicted Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| [M+H]⁺ | m/z 250.18 |